molecular formula C6H9Br3O2 B14350309 Acetic acid, tribromo, 1-methylpropyl ester CAS No. 90380-65-7

Acetic acid, tribromo, 1-methylpropyl ester

Cat. No.: B14350309
CAS No.: 90380-65-7
M. Wt: 352.85 g/mol
InChI Key: OLNZDRWZSBAEIJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, tribromo, 1-methylpropyl ester can be achieved through the esterification reaction between acetic acid and 1-methylpropyl alcohol in the presence of a brominating agent. The reaction typically involves the use of concentrated sulfuric acid as a catalyst and is carried out under reflux conditions to ensure the complete reaction of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous process where acetic acid and 1-methylpropyl alcohol are fed into a reactor along with a brominating agent. The reaction mixture is then heated and stirred to promote the esterification reaction. The resulting ester is separated from the reaction mixture by distillation and purified to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, tribromo, 1-methylpropyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of acetic acid, tribromo, 1-methylpropyl ester involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can participate in electrophilic addition reactions, where they add to double bonds in organic molecules. This can lead to the formation of brominated derivatives, which may have different biological or chemical properties compared to the parent compound .

Properties

CAS No.

90380-65-7

Molecular Formula

C6H9Br3O2

Molecular Weight

352.85 g/mol

IUPAC Name

butan-2-yl 2,2,2-tribromoacetate

InChI

InChI=1S/C6H9Br3O2/c1-3-4(2)11-5(10)6(7,8)9/h4H,3H2,1-2H3

InChI Key

OLNZDRWZSBAEIJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C(Br)(Br)Br

Origin of Product

United States

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